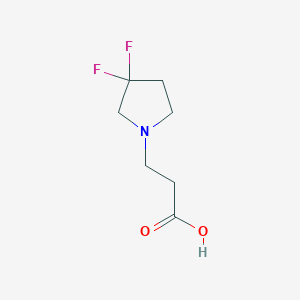

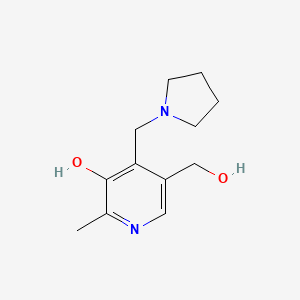

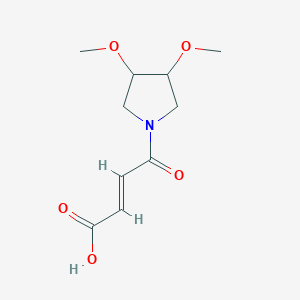

![molecular formula C10H21NO B1488339 [1-(Butan-2-yl)piperidin-4-yl]methanol CAS No. 1188916-11-1](/img/structure/B1488339.png)

[1-(Butan-2-yl)piperidin-4-yl]methanol

Overview

Description

The compound “[1-(Butan-2-yl)piperidin-4-yl]methanol” is a derivative of piperidine, which is a common organic compound. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The “butan-2-yl” group indicates a butyl group attached at the second carbon of the piperidine ring. The “methanol” part suggests a methanol group attached to the piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a piperidine ring with a butan-2-yl group and a methanol group attached. The exact structure would depend on where these groups are attached on the piperidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the piperidine ring, which is a common feature in many biologically active compounds. The butan-2-yl and methanol groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a range of properties depending on their substituents .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of derivatives of [1-(butan-2-yl)piperidin-4-yl]methanol and similar compounds have been explored extensively. For instance, research has shown the synthesis processes of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, revealing detailed crystal structures and confirming the chair conformation of the piperidine ring through X-ray crystallography (Girish et al., 2008; Benakaprasad et al., 2007). Such studies are crucial for understanding the molecular geometry and potential applications of these compounds in various fields.

Catalytic Applications

The catalytic properties of derivatives have also been investigated, with studies showing how cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes can serve as effective catalysts for oxidative cyclization, showcasing the potential of these compounds in organic synthesis and industrial applications (Dönges et al., 2014).

Physical and Chemical Properties

Research on the volumetric properties of piperidine and alkanol mixtures has provided insights into the interactions and behaviors of these compounds in solutions, indicating the importance of understanding their physical and chemical properties for their application in chemical engineering and materials science (Boussebissi et al., 2014).

Antimicrobial and Antiproliferative Activities

Studies have explored the antimicrobial and antiproliferative activities of certain derivatives, presenting a potential avenue for their application in medical research and pharmaceutical development. For example, synthesized compounds have been evaluated for their effects against various carcinoma cell lines, showing promising antiproliferative properties (Prasad et al., 2010).

Theoretical and Computational Studies

Theoretical and computational analyses, such as density functional theory calculations, have been applied to understand the electronic properties and reaction mechanisms of these compounds further. These studies contribute to the broader knowledge base necessary for designing new materials and drugs (Karthik et al., 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a piperidine nucleus are often used in drug discovery and can interact with a variety of biological targets .

Mode of Action

Without specific information on “[1-(Butan-2-yl)piperidin-4-yl]methanol”, it’s difficult to describe its exact mode of action. Piperidine derivatives are known to exhibit a wide variety of biological activities .

Biochemical Pathways

Piperidine derivatives can affect multiple pathways depending on their specific structures and targets .

Result of Action

Without specific studies on “[1-(Butan-2-yl)piperidin-4-yl]methanol”, it’s difficult to describe the molecular and cellular effects of its action. Piperidine derivatives can have a range of effects depending on their specific structures and targets .

properties

IUPAC Name |

(1-butan-2-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-9(2)11-6-4-10(8-12)5-7-11/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOQQTSTCAABKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Butan-2-yl)piperidin-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

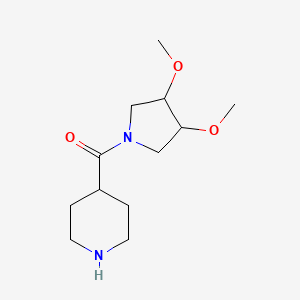

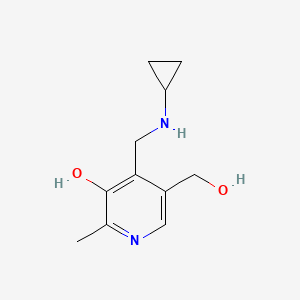

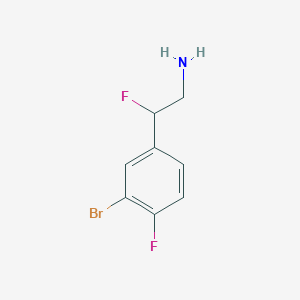

![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)

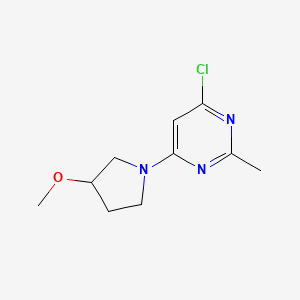

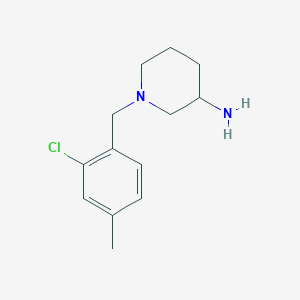

![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)

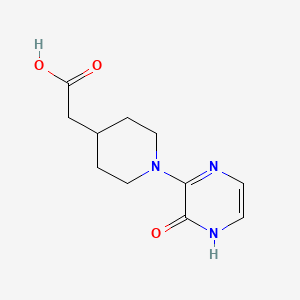

![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)